Sulfurous acid

描述

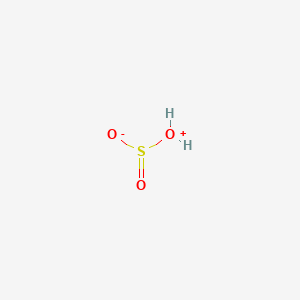

Sulfurous acid (H₂SO₃) is a weak, unstable oxyacid formed by dissolving sulfur dioxide (SO₂) in water. Key properties include:

- Reducing Agent: this compound and its salts (sulfites, SO₃²⁻) exhibit strong reducing properties, reacting with oxidizers to form sulfates (SO₄²⁻) .

- Acidity: It is diprotic, with dissociation constants $ pK{a1} = 1.85 $ and $ pK{a2} = 7.2 $, making it more acidic than selenous acid (H₂SeO₃) due to sulfur’s higher electronegativity .

- Applications:

- Food & Wine Industry: Used as a preservative (E220-E228) to inhibit microbial growth, though allergenicity concerns (e.g., asthma exacerbation) drive efforts to minimize its use .

- Pheromones: Esters like This compound, octyl 2-pentyl ester are identified in canine anal sac secretions as interspecies signaling molecules .

- Traditional Medicine: Forms adducts with coumarins in sulfur-fumigated Baizhi, altering metabolite profiles .

准备方法

Sulfurous acid can be prepared through the dissolution of sulfur dioxide (SO₂) in water (H₂O). The reaction is reversible and results in an equilibrium mixture containing unreacted SO₂ and H₂O, alongside H₂SO₃ :

[ \text{SO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{SO}_3 ]

Due to its instability, this compound cannot be isolated in its pure form. Instead, it is often prepared indirectly by dissolving a sulfite salt in a dilute solution of a strong acid . Industrially, this compound is produced as an intermediate during the formation of acid rain when sulfur dioxide reacts with atmospheric moisture .

化学反应分析

Sulfurous acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to sulfuric acid (H₂SO₄) by accepting an additional oxygen atom.

Substitution: This compound can react with bases to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) salts.

Common reagents and conditions for these reactions include the presence of oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and strong acids or bases for substitution reactions . Major products formed from these reactions include sulfuric acid, bisulfite, and sulfite salts .

科学研究应用

Atmospheric Chemistry

Formation and Stability

Recent studies have demonstrated that sulfurous acid can be formed in the gas phase under atmospheric conditions. Researchers at the Leibniz Institute for Tropospheric Research have shown that this compound can be generated from the reaction of hydroxyl radicals with dimethyl sulfide (DMS), a compound produced by marine biological processes. The global production of this compound is estimated to be around 8 million tons annually, which is significantly higher than that of sulfuric acid from similar sources .

Role in the Sulfur Cycle

The discovery of this compound's stability in the atmosphere suggests it may play a critical role in atmospheric chemistry and the sulfur cycle. Its presence could influence various chemical processes, including those related to climate change and air quality. The research indicates that this compound remains stable for up to 30 seconds under certain conditions, allowing it to participate in further reactions before decomposing .

Industrial Applications

Chemical Manufacturing

this compound can serve as an intermediate in the production of various chemicals. It is involved in synthesizing other acids and compounds, such as sulfites and bisulfites, which are used in food preservation and as reducing agents in various chemical reactions .

Metal Processing

In metal processing, this compound is utilized for pickling metals, which involves removing rust and impurities from metal surfaces. This process is crucial for preparing metals for further treatment or coating .

Fertilizer Production

this compound finds application in the fertilizer industry, particularly in producing phosphate fertilizers. It aids in converting phosphate rock into soluble forms that plants can absorb .

Environmental Applications

Pollution Control

this compound has potential applications in pollution control technologies. Its ability to react with various pollutants can help mitigate emissions from industrial processes. For instance, it can be used to neutralize acidic waste streams or as a reducing agent in flue gas desulfurization systems to capture sulfur dioxide emissions .

Case Study 1: Atmospheric Research

A study conducted by researchers at TROPOS highlighted the formation of this compound from DMS under controlled atmospheric conditions. The experiment utilized advanced mass spectrometry techniques to detect at low concentrations, demonstrating its potential significance in atmospheric chemistry .

Case Study 2: Industrial Application

In a study focusing on metal processing, this compound was evaluated for its effectiveness in pickling operations. Results showed that using this compound significantly improved the removal of surface impurities compared to traditional methods, leading to higher quality metal products .

作用机制

The mechanism of action of sulfurous acid involves its ability to act as a reducing agent. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions where this compound reduces oxidizing agents to form sulfuric acid or sulfate . The molecular targets and pathways involved include the reduction of metal ions and the oxidation of this compound to sulfuric acid .

相似化合物的比较

Comparison with Similar Compounds

Sulfuric Acid (H₂SO₄)

- Acidity : A strong diprotic acid ($ pK{a1} ≈ -3 $, $ pK{a2} ≈ 1.99 $), fully ionized in water, unlike sulfurous acid .

- Stability: Highly stable and non-volatile, whereas this compound decomposes readily .

- Uses : Catalyst in petroleum refining, fertilizer production, and battery electrolytes .

Selenous Acid (H₂SeO₃)

- Acidity : Less acidic than H₂SO₃ ($ pK{a1} = 2.62 $, $ pK{a2} = 8.32 $) due to selenium’s lower electronegativity .

- Redox Behavior : Acts as both an oxidizing and reducing agent, unlike this compound, which is primarily reductive .

Sulfites (SO₃²⁻) and Thiosulfates (S₂O₃²⁻)

- Sulfites: Reducing agents used in food preservation; detected alongside H₂SO₃ via iodometric titration, though cross-reactivity with phenols can overestimate concentrations .

- Thiosulfates : Contain S–S bonds; used in photography (e.g., sodium thiosulfate fixes images by dissolving unreacted AgBr) .

This compound Esters

- Examples : This compound, cyclohexylmethyl hexyl ester and 2-ethylhexyl isohexyl ester are detected in coal tar extracts and seed oils, with applications in materials science and as nutritional markers .

Other Sulfur Oxyacids

- Caro’s Acid (H₂SO₅): A peroxymonosulfuric acid with strong oxidizing properties, used in wastewater treatment .

- Marshall’s Acid (H₂S₂O₈) : A disulfuric acid derivative with industrial bleaching applications .

Data Tables

Table 1: Acidity Comparison of Sulfur and Selenium Oxyacids

| Compound | Formula | $ pK_{a1} $ | $ pK_{a2} $ | |

|---|---|---|---|---|

| This compound | H₂SO₃ | 1.85 | 7.20 | |

| Selenous acid | H₂SeO₃ | 2.62 | 8.32 |

Research Findings and Industrial Relevance

- Analytical Challenges: Iodometric titration may overestimate H₂SO₃ due to interference from phenols and other reductants .

- Air Quality Prediction : Deep learning models effectively predict atmospheric H₂SO₃ levels, aiding pollution control .

- Sulfur Recovery : Carbon dioxide triple-point crystallization (TPC) enhances H₂S separation from acid gas streams, improving Claus process efficiency .

- Extraction Techniques : Automated methods optimize sulfurous compound detection in complex matrices like milk powder .

生物活性

Sulfurous acid (H₂SO₃), a weak acid formed by dissolving sulfur dioxide (SO₂) in water, has garnered attention for its biological activities, particularly in agriculture and microbiology. This article explores the biological activity of this compound, highlighting its antimicrobial properties, effects on microbial processes, and potential applications in various fields.

This compound exists primarily in two forms: the ionized form (bisulfite, HSO₃⁻) and the unionized form (free this compound, H₂SO₃). It is a key component in the sulfur cycle and plays a significant role in various biochemical processes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it useful in food preservation and agricultural applications. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1875 ppm | |

| Escherichia coli | 1000 ppm | |

| Candida albicans | 500 ppm |

These findings indicate that this compound can inhibit the growth of both bacteria and fungi, which is crucial for its application as a preservative in food and beverages.

Inhibition of Thiosulfate Reduction

Research has shown that free this compound can inhibit biological thiosulfate reduction (BTR), a critical process in wastewater treatment involving sulfate-reducing bacteria (SRB). A study demonstrated that increasing concentrations of free this compound led to a significant decrease in BTR activity, with a 50% reduction observed at concentrations as low as mg H₂SO₃-S/L . This inhibition poses challenges for bioprocesses relying on SRB for effective waste treatment.

Impact on Sulfur-Oxidizing Bacteria

This compound also affects the growth of sulfur-oxidizing bacteria (SOB), which are essential for converting sulfide to sulfate in various environmental contexts. Research indicates that optimal conditions for SOB metabolism occur at temperatures around 29 °C with adequate moisture levels . The presence of this compound can stimulate or inhibit these bacterial populations depending on concentration and environmental conditions.

Case Studies

- Agricultural Applications : In agricultural settings, this compound has been used to manage soil pH and enhance nutrient availability. Studies have shown that applying sulfur can lead to increased populations of sulfur-oxidizing bacteria, which subsequently improve soil health and crop yields .

- Wastewater Treatment : A bioprocess incorporating this compound has been developed for co-treatment of wet flue gas desulfurization wastes with municipal sewage. This process relies on thiosulfate as an intermediate, where effective management of free this compound is crucial for optimizing SRB activity and enhancing nitrogen removal rates .

常见问题

Basic Research Questions

Q. What are the key chemical properties of sulfurous acid, and how can researchers synthesize it for laboratory studies?

this compound (H₂SO₃) is a weak, unstable inorganic acid traditionally synthesized by dissolving sulfur dioxide (SO₂) in water, forming a reversible equilibrium:

Due to its instability, pure H₂SO₃ cannot be isolated; it is typically studied in aqueous solutions or as salts (e.g., sodium sulfite). Key properties include its role as a reducing agent, pKa values (~1.8 and ~7.2), and rapid decomposition into SO₂ and water. For experimental synthesis, researchers must control humidity and temperature to stabilize the solution .

Q. What methodologies are recommended for detecting this compound in laboratory settings?

Traditional detection relies on indirect methods, such as titration for sulfite ions (SO₃²⁻) or spectroscopic analysis of SO₂ in equilibrium. However, advanced techniques like high-sensitivity mass spectrometry (e.g., vacuum-based setups) and controlled humidity chambers have enabled direct detection of gaseous H₂SO₃. Recent studies used these methods to confirm its stability for up to 30 minutes under specific atmospheric conditions .

Q. What safety protocols should researchers follow when handling this compound?

this compound is corrosive and releases toxic SO₂ upon decomposition. Key safety measures include:

- Using fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.

- Storing solutions in sealed, corrosion-resistant containers.

- Referencing Safety Data Sheets (SDS) for emergency procedures, as exposure can cause pulmonary edema or severe burns .

Advanced Research Questions

Q. How can researchers reconcile historical contradictions regarding the existence of isolated this compound?

Prior studies (e.g., 1988 vacuum experiments) reported H₂SO₃ lifetimes of ~10 microseconds, suggesting it could not persist in isolation. However, 2024 experiments by TROPOS demonstrated its stability in humid, atmospheric gas phases for 30 minutes. Methodological advancements—such as optimizing reaction pathways (e.g., OH radical reactions with dimethyl sulfide) and sensitive detection systems—resolve this contradiction by contextualizing environmental conditions (e.g., humidity, trace gases) .

Q. What experimental designs are effective for studying this compound’s reactivity with atmospheric trace gases?

Controlled chamber experiments with variable humidity, temperature, and trace gas concentrations (e.g., NOₓ, O₃) are critical. For example:

- Simulate atmospheric conditions using flow reactors.

- Monitor reaction kinetics via time-resolved spectroscopy or chemical ionization mass spectrometry (CIMS).

- Cross-validate results with computational models (e.g., quantum chemical calculations) .

Q. How can researchers quantify this compound’s role in global atmospheric sulfur cycles?

TROPOS estimated ~8 million tons of H₂SO₃ form annually—200× more than direct H₂SO₄ production from dimethyl sulfide (DMS). To quantify this:

- Use isotopic labeling (e.g., ³⁴S) in field studies.

- Deploy airborne sensors to measure H₂SO₃ concentrations in marine boundary layers.

- Integrate data into atmospheric chemistry models (e.g., GEOS-Chem) to assess its impact on cloud formation and acid rain .

Q. What factors influence this compound’s stability in experimental systems, and how can they be controlled?

Key factors include:

- Humidity : Higher humidity stabilizes H₂SO₃ by reducing SO₂ evaporation.

- Temperature : Lower temperatures slow decomposition.

- Trace gases : Reactivity with OH radicals or ozone shortens its lifetime. Researchers should use environmental chambers with real-time monitoring to adjust these variables .

Q. What statistical approaches are suitable for analyzing data from short-lived intermediates like this compound?

- Apply time-series analysis to capture decay kinetics.

- Use error propagation models to account for detection limits in mass spectrometry.

- Report confidence intervals for concentration measurements, especially in low-abundance scenarios .

Q. What gaps exist in current research on this compound, and what methodologies could address them?

Critical gaps include:

- Reactivity with water vapor : Requires pulsed-laser experiments to study hydrolysis pathways.

- Ecological impacts : Field studies coupling H₂SO₃ detection with pH monitoring in rainwater.

- Theoretical-computational synergy : Machine learning models to predict reaction networks under unexplored conditions .

属性

IUPAC Name |

sulfurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNNMFCWUKXFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3S, H2SO3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfurous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfurous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042435 | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfurous acid appears as a colorless liquid with a pungent burning sulfur odor. Corrosive to metals and tissue., Liquid, Clear colorless liquid with a suffocating odor of sulfur dioxide; [Merck Index], Solid | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

558.5 mg/mL | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7782-99-2, 14265-45-3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphurous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1P7893F4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。